molecular formula C7H3F2N B1295057 2,5-Difluorobenzonitrile CAS No. 64248-64-2

2,5-Difluorobenzonitrile

Cat. No. B1295057
CAS RN: 64248-64-2
M. Wt: 139.1 g/mol
InChI Key: OJTMHIMQUQOLJV-UHFFFAOYSA-N
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Description

2,5-Difluorobenzonitrile is a chemical compound with the linear formula F2C6H3CN . It has a molecular weight of 139.10 . This compound has been used in the preparation of dithiadiazolyl radicals .


Molecular Structure Analysis

The molecular structure of 2,5-Difluorobenzonitrile consists of a benzene ring substituted with two fluorine atoms and a nitrile group . The exact positions of these substituents on the benzene ring can be represented by the SMILES string Fc1ccc(F)c(c1)C#N .


Physical And Chemical Properties Analysis

2,5-Difluorobenzonitrile is a solid with a melting point of 33-35 °C . It has a density of 1.3±0.1 g/cm³, a boiling point of 178.4±20.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . The compound has a molar refractivity of 31.5±0.4 cm³ .

Scientific Research Applications

Electronics

2,5-Difluorobenzonitrile: has been utilized in the field of electronics, particularly in the study of electronic transitions through photoacoustic spectroscopy . This technique involves the measurement of the absorbed photons in the form of sound waves, which can be used to analyze the electronic structure of materials.

Pharmaceuticals

In pharmaceutical research, 2,5-Difluorobenzonitrile serves as a precursor for the synthesis of dithiadiazolyl radicals . These radicals are significant in the development of new drugs due to their unique chemical properties, which can lead to novel therapeutic agents.

Material Science

The compound’s molecular structure and properties, such as its melting point and molecular weight , have been documented, providing valuable information for material scientists . Understanding these properties is crucial for designing materials with specific characteristics.

Agriculture

While direct references to the use of 2,5-Difluorobenzonitrile in agriculture were not found, related compounds like 2,6-Difluorobenzamide have been noted for their applications in pesticide industries . It’s plausible that 2,5-Difluorobenzonitrile could also be explored for similar agricultural applications.

Chemical Research

2,5-Difluorobenzonitrile: is a subject of interest in chemical research due to its potential in modifying molecular packing and influencing the magnetic properties of materials . This can have implications for the development of new materials with desired magnetic characteristics.

Industrial Applications

The safety data and handling procedures for 2,5-Difluorobenzonitrile are well-documented, which is essential for its use in industrial settings . The compound’s toxicity and storage recommendations are critical for ensuring safe industrial practices.

Synthesis of Polymers

Though not directly mentioned, compounds similar to 2,5-Difluorobenzonitrile have been used in the synthesis of various polymers . Its chemical structure suggests potential utility in this area, particularly in creating polymers with specific fluorinated segments.

Analytical Chemistry

Given its well-defined chemical properties, 2,5-Difluorobenzonitrile can be used as a standard in analytical chemistry for calibrating instruments or as a reference compound in various chemical analyses .

Safety and Hazards

2,5-Difluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Proper protective measures should be taken while handling this compound .

properties

IUPAC Name

2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTMHIMQUQOLJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20214465
Record name 2,5-Difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20214465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzonitrile

CAS RN

64248-64-2
Record name 2,5-Difluorobenzonitrile
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzonitrile
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Record name 2,5-Difluorobenzonitrile
Source EPA DSSTox
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Record name 2,5-difluorobenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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